Introduction: A Versatile Intermediate in Modern Synthesis
Introduction: A Versatile Intermediate in Modern Synthesis
An In-depth Technical Guide to 3-Fluoro-4-methoxyphenylacetonitrile
3-Fluoro-4-methoxyphenylacetonitrile is a substituted aromatic nitrile that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries[1]. Its structure, featuring a strategically fluorinated and methoxylated phenyl ring coupled with a reactive nitrile functional group, offers a unique combination of electronic properties and synthetic handles. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors. The strategic placement of the fluorine atom and the methoxy group significantly influences the molecule's reactivity, particularly at the benzylic position and the aromatic ring, making it a valuable synthon for introducing this specific substitution pattern into target structures[2].
PART 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in experimental design, ensuring proper handling, reaction setup, and purification.
Compound Identification
Precise identification is the first step in any chemical workflow. The key identifiers for 3-Fluoro-4-methoxyphenylacetonitrile are summarized below.
| Identifier | Value | Source |
| CAS Number | 404-90-0 | [3][4][5][6][7] |
| Molecular Formula | C₉H₈FNO | [1][3][5][6][7] |
| Molecular Weight | 165.17 g/mol | [3][5][6][7] |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)acetonitrile | [3] |
| Synonyms | 3-Fluoro-4-methoxybenzyl cyanide, 4-(Cyanomethyl)-2-fluoroanisole | [5][8] |
| InChI Key | OFCMGCZEFVKTAN-UHFFFAOYSA-N | [3] |
| SMILES | COC1=C(C=C(C=C1)CC#N)F | [3] |
Physicochemical Data
The physical state and solubility dictate the choice of solvents and reaction conditions. 3-Fluoro-4-methoxyphenylacetonitrile is typically a colorless to light yellow solid at room temperature[1].
| Property | Value | Source |
| Melting Point | 40-48 °C | [1][5] |
| Boiling Point | ~255-271 °C (at 760 mmHg) | [1][5] |
| Density | ~1.1 g/cm³ | [5] |
| Flash Point | ~117.5 °C | [5] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1] Insoluble in water[9]. |
PART 2: Synthesis and Reactivity Profile
The synthetic utility of 3-Fluoro-4-methoxyphenylacetonitrile is rooted in its accessible preparation and the diverse reactivity of its functional groups.
A Validated Synthetic Protocol
The most common and reliable method for synthesizing phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[2][10][11] This approach is efficient and can be adapted for 3-Fluoro-4-methoxyphenylacetonitrile.
Caption: General workflow for the synthesis of 3-Fluoro-4-methoxyphenylacetonitrile.
Experimental Protocol: Synthesis via Nucleophilic Substitution
-
Rationale: This protocol is based on well-established methods for preparing phenylacetonitriles from benzyl halides.[10][11] The use of dry acetone as a solvent is critical; it readily dissolves the reactants while minimizing the hydrolysis of the reactive benzyl halide to the corresponding alcohol, a common side reaction in aqueous media[10]. The addition of a catalytic amount of sodium iodide can accelerate the reaction via the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).
-
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoro-4-methoxybenzyl chloride (1.0 eq), finely powdered sodium cyanide (1.5 eq), and sodium iodide (0.1 eq)[10][11].
-
Solvent Addition: Add a sufficient volume of dry acetone to the flask to ensure effective stirring[10][11]. All operations involving cyanides must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically runs for several hours[2][10].
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium salts. Wash the filter cake with a small amount of acetone[10].
-
Purification: Combine the filtrates and remove the acetone under reduced pressure. The resulting crude residue can be taken up in a solvent like benzene or ethyl acetate and washed with water to remove any remaining inorganic salts. After drying the organic layer over anhydrous sodium sulfate, the solvent is evaporated to yield the crude product, which can be further purified by vacuum distillation or recrystallization[10].
-
Core Reactivity
The synthetic potential of 3-Fluoro-4-methoxyphenylacetonitrile arises from three primary reactive centers.
Caption: Primary reactive centers of 3-Fluoro-4-methoxyphenylacetonitrile.
-
The Nitrile Group: This functional group is a versatile precursor. It can undergo:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding 3-fluoro-4-methoxyphenylacetic acid, a valuable intermediate for pharmaceuticals.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ converts the nitrile to 2-(3-fluoro-4-methoxyphenyl)ethanamine.
-
-
The Benzylic Protons: The protons on the carbon adjacent to the phenyl ring and nitrile group (α-carbon) are acidic. This is due to the electron-withdrawing nature of both the nitrile and the aromatic ring, which stabilizes the resulting carbanion[2].
-
C-C Bond Formation: Deprotonation with a suitable base (e.g., NaH, LDA) generates a nucleophilic carbanion that can participate in various alkylation and condensation reactions, making it a cornerstone for building molecular complexity[2].
-
-
The Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS) by the electron-donating methoxy group. The directing effects of the methoxy (ortho, para-directing) and fluoro (ortho, para-directing, deactivating) groups will influence the position of substitution.
PART 3: Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected characteristic signals for 3-Fluoro-4-methoxyphenylacetonitrile.
| Spectroscopy | Characteristic Signals |
| Infrared (IR) | - C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹.- C-O stretch (aryl ether): A strong peak around 1250-1200 cm⁻¹.- C-F stretch: A strong peak around 1200-1100 cm⁻¹.- Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region. |
| ¹H NMR | - Methoxy group (-OCH₃): A singlet around δ 3.9 ppm.- Benzylic protons (-CH₂CN): A singlet around δ 3.7 ppm.- Aromatic protons: Complex multiplets in the aromatic region (δ 6.8-7.2 ppm), showing coupling to each other and to the fluorine atom. |
| ¹³C NMR | - Nitrile carbon (-C≡N): A signal around δ 117-118 ppm.- Benzylic carbon (-CH₂CN): A signal around δ 22-23 ppm.- Methoxy carbon (-OCH₃): A signal around δ 56 ppm.- Aromatic carbons: Multiple signals in the δ 110-160 ppm range, with characteristic C-F coupling constants. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.[3] |
Note: The exact chemical shifts (δ) in NMR and peak positions (cm⁻¹) in IR can vary based on the solvent and instrument used. The data presented are typical expected values.
PART 4: Applications in Drug Discovery and Development
Phenylacetonitrile derivatives are privileged scaffolds in medicinal chemistry.[12] While 3-Fluoro-4-methoxyphenylacetonitrile is primarily an intermediate, its structural motifs are found in various biologically active molecules.
-
Scaffold for Bioactive Molecules: The molecule serves as a precursor for compounds where the phenylacetonitrile core is elaborated into more complex structures. The nitrile can be converted to other functional groups like amines or carboxylic acids, which are common in drug molecules.
-
Modulation of Physicochemical Properties: The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a final drug compound. The methoxy group can also be involved in key hydrogen bonding interactions with biological targets. The strategic incorporation of fluorine is a widely used tactic in drug design to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile[13].
-
Versatile Building Block: Its ability to undergo C-C bond formation at the benzylic position makes it an excellent starting point for synthesizing analogs of lead compounds during structure-activity relationship (SAR) studies, a critical process in accelerating drug discovery[14].
PART 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Proper handling of 3-Fluoro-4-methoxyphenylacetonitrile is essential.
-
Hazard Identification: The compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1][3].
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[3].
Recommended Handling Procedures:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[9][15]. Ensure that eyewash stations and safety showers are readily accessible[16].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield[16].
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat[1][16].
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors[16][17].
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][16][17].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9][16].
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PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]
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PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). [Link]
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PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. [Link]
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